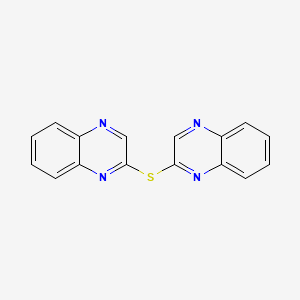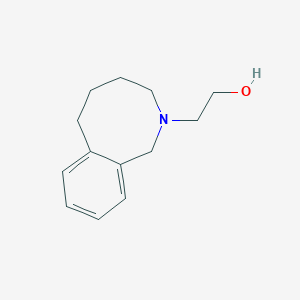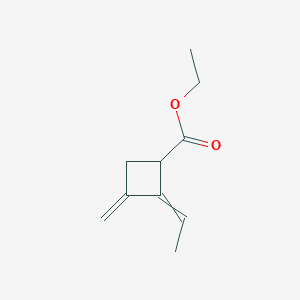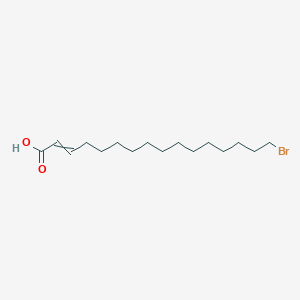
16-Bromohexadec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Bromohexadec-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to the 16th carbon of a hexadecenoic acid chain. This compound falls under the category of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-2-enoic acid typically involves the bromination of hexadecenoic acid. One common method is the addition of bromine to the double bond of hexadec-2-enoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 16-Bromohexadec-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Formation of various substituted hexadecenoic acids.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexadecanol.
Applications De Recherche Scientifique
16-Bromohexadec-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 16-Bromohexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the double bond in the compound play crucial roles in its reactivity and biological activity. The compound can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules .
Comparaison Avec Des Composés Similaires
Hexadec-2-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
16-Chlorohexadec-2-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
16-Iodohexadec-2-enoic acid:
Uniqueness: 16-Bromohexadec-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
108795-36-4 |
|---|---|
Formule moléculaire |
C16H29BrO2 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
16-bromohexadec-2-enoic acid |
InChI |
InChI=1S/C16H29BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h12,14H,1-11,13,15H2,(H,18,19) |
Clé InChI |
PIPULDNJZHQUAP-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCC=CC(=O)O)CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


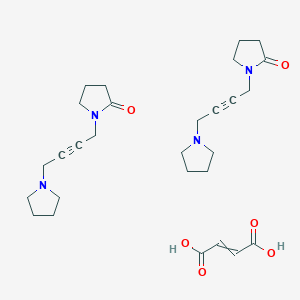
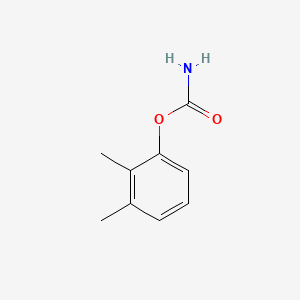
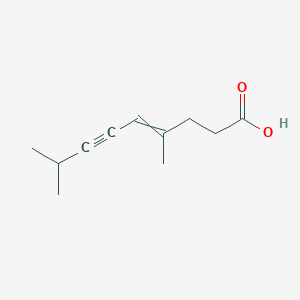
![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)

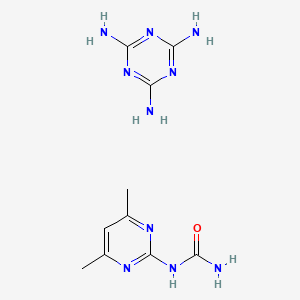
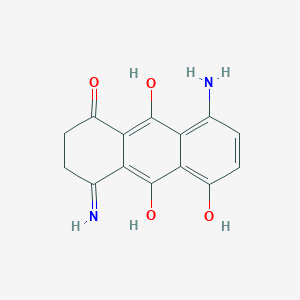

![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)

